molecular formula C11H15N3O2 B13013677 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13013677
M. Wt: 221.26 g/mol
InChI Key: XSFPXGSMBYYGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring fused with a pyrimidine ring, both of which are significant in medicinal chemistry. The presence of the pyrrolidine ring enhances the compound’s three-dimensional structure, making it a versatile scaffold for drug discovery .

Preparation Methods

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring enhances binding affinity to certain proteins, while the pyrimidine moiety contributes to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

  • 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

These compounds share the pyrrolidine ring but differ in the substitution patterns on the pyrimidine ring or other functional groups. The unique combination of the 5,6-dimethylpyrimidine and pyrrolidine rings in this compound provides distinct physicochemical properties and biological activities .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-7-8(2)12-6-13-10(7)14-4-3-9(5-14)11(15)16/h6,9H,3-5H2,1-2H3,(H,15,16)

InChI Key

XSFPXGSMBYYGKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.